Product packaging for H-Gly-beta-Ala-Gly-OH(Cat. No.:)

H-Gly-beta-Ala-Gly-OH

Cat. No.: B1639295
M. Wt: 203.2 g/mol
InChI Key: YYFOFHHIXIEANM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Gly-beta-Ala-Gly-OH is a synthetic tripeptide with the chemical formula C7H13N3O4 and a molecular weight of 203.20 g/mol . This compound is part of a novel class of engineered synthetic peptides designed for biomedical research, particularly in neuroscience . Its innovative structure allows it to effectively cross the blood-brain barrier after intravenous administration, enabling direct study of its effects on the central nervous system . Research indicates this synthetic peptide holds significant value for investigating therapeutic strategies for neurological disorders. Preclinical studies suggest it can exert notable effects at low doses, with one patent demonstrating significant therapeutic outcomes in models of neurological disease at an intravenous dose of just 3 mg/kg . Its potential research applications include studying Parkinson's disease, Alzheimer's disease, and other neurodegenerative conditions, as well as exploring pathways related to oxidative stress and neuroprotection . The compound is provided as a solid powder and requires specific handling for optimal stability. It is recommended to be stored as a powder at -20°C for long-term preservation . For in vivo research applications, it may be dissolved in various solvent systems, such as a mixture of DMSO, PEG300, Tween 80, and saline . As with all research compounds, proper laboratory practices should be followed. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N3O4 B1639295 H-Gly-beta-Ala-Gly-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13N3O4

Molecular Weight

203.2 g/mol

IUPAC Name

2-[3-[(2-aminoacetyl)amino]propanoylamino]acetic acid

InChI

InChI=1S/C7H13N3O4/c8-3-6(12)9-2-1-5(11)10-4-7(13)14/h1-4,8H2,(H,9,12)(H,10,11)(H,13,14)

InChI Key

YYFOFHHIXIEANM-UHFFFAOYSA-N

SMILES

C(CNC(=O)CN)C(=O)NCC(=O)O

Canonical SMILES

C(CNC(=O)CN)C(=O)NCC(=O)O

sequence

GXG

Origin of Product

United States

Spectroscopic and Computational Approaches for Conformational Analysis and Structural Elucidation of H Gly Beta Ala Gly Oh

Advanced Spectroscopic Techniques for Detailed Structural Characterization

Spectroscopic methods offer a multifaceted approach to probe the molecular architecture of H-Gly-beta-Ala-Gly-OH. Each technique provides a unique piece of the structural puzzle, from the arrangement of atoms in solution to their packing in a crystalline lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure and dynamic behavior of molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, such as COSY, TOCSY, HSQC, and NOESY, can provide a detailed picture of its solution-state conformation.

In aqueous solution, this compound is expected to exist as a flexible molecule, rapidly interconverting between multiple conformations. NMR data, therefore, represents a population-weighted average of these conformations. By integrating experimental NMR data with molecular dynamics simulations, a more refined model of the conformational ensemble can be generated.

Illustrative ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O

ResidueAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Gly (N-term)3.9544.5
-173.0
β-Ala2.5536.0
3.3033.0
-175.5
--
Gly (C-term)3.9043.0
-178.0

Note: These are typical chemical shift values for glycine (B1666218) and β-alanine residues in a peptide and may vary depending on experimental conditions such as pH and temperature.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Hydrogen Bonding Networks

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule, which are sensitive to its structure, conformation, and intermolecular interactions, particularly hydrogen bonding.

For this compound, the amide bands are of particular interest. The Amide I band (around 1650 cm⁻¹), primarily associated with the C=O stretching vibration, is sensitive to the peptide's secondary structure. The Amide II band (around 1550 cm⁻¹), resulting from a coupling of the N-H in-plane bending and C-N stretching vibrations, is also conformationally sensitive. The position and shape of these bands can provide information about the presence of different secondary structural elements and the strength of hydrogen bonds.

Raman spectroscopy, which is complementary to IR spectroscopy, is particularly useful for studying the vibrations of non-polar bonds and can provide additional information about the peptide backbone and side-chain conformations. The combination of IR and Raman spectroscopy allows for a more complete vibrational analysis. For instance, studies on tri-L-alanine have shown how distinct IR and Raman spectra can be used to differentiate between parallel and antiparallel β-sheet structures. documentsdelivered.com

Characteristic Vibrational Frequencies for this compound

Vibrational ModeApproximate Frequency (cm⁻¹)Description
N-H Stretch3300 - 3400Stretching of the amide N-H bond.
C=O Stretch (Amide I)1630 - 1680Stretching of the peptide carbonyl group, sensitive to secondary structure.
N-H Bend (Amide II)1510 - 1580In-plane bending of the N-H bond coupled with C-N stretching.
C-N Stretch (Amide III)1250 - 1350Coupled C-N stretching and N-H bending modes.
CH₂ Bending1400 - 1470Scissoring and wagging motions of the methylene (B1212753) groups.

X-ray Diffraction (XRD) and Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray diffraction (XRD) on single crystals is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide high-resolution information about bond lengths, bond angles, and torsion angles, revealing the preferred conformation of this compound in a crystalline environment.

Furthermore, XRD elucidates the supramolecular structure, showing how individual peptide molecules pack together in the crystal lattice. This includes the detailed geometry of intermolecular hydrogen bonds and other non-covalent interactions that stabilize the crystal structure. Studies on other peptides containing β-alanine have revealed its influence on crystal packing and the formation of specific hydrogen-bonding networks.

While a crystal structure specific to this compound is not publicly available, analysis of related structures provides valuable insights. For example, studies on opioid peptides containing alanine (B10760859) have demonstrated how stereochemistry influences solid-state conformation and crystal packing, often revealing β-sheet-like arrangements stabilized by a network of hydrogen bonds. acs.org

Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. In the far-UV region (190-250 nm), the CD spectrum of a peptide is sensitive to its secondary structure.

Characteristic CD spectra are associated with different secondary structures such as α-helices, β-sheets, and random coils. For this compound, the presence of the flexible β-alanine residue is likely to disrupt the formation of regular secondary structures like α-helices or extensive β-sheets. Therefore, the CD spectrum is expected to be indicative of a predominantly random coil or disordered conformation in solution. However, the possibility of local turn-like structures cannot be ruled out. The CD spectra of β-rich proteins are known to exhibit variations, which can be related to their relative β-sheet and other structural element contents. nih.gov

Quantum Chemical Calculations and Molecular Modeling

Computational methods provide a powerful complement to experimental techniques, offering insights into the electronic structure, energetics, and conformational landscape of this compound at the atomic level.

Application of Density Functional Theory (DFT) and Ab Initio Methods for Electronic Structure and Energetics

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are used to investigate the intrinsic properties of molecules in the absence of environmental effects (gas phase) or with the inclusion of solvent models. These methods can be used to:

Determine the relative energies of different conformers: By performing geometry optimizations, the most stable conformations of this compound can be identified, and their relative energies can be calculated to understand the conformational preferences of the peptide.

Predict spectroscopic properties: Theoretical calculations can predict NMR chemical shifts, vibrational frequencies (IR and Raman), and CD spectra. Comparing these calculated spectra with experimental data can help in the assignment of spectral features and the validation of the determined structure.

Analyze intramolecular interactions: Quantum chemical methods allow for a detailed analysis of intramolecular hydrogen bonds and other non-covalent interactions that stabilize specific conformations.

Studies on dipeptides formed from alanine and glycine have utilized ab initio methods to analyze their structure and energetics, providing insights into the effects of electron correlation on calculated binding energies. researchgate.net Similar computational approaches can be applied to this compound to build a comprehensive understanding of its electronic structure and conformational energetics.

Comprehensive Mapping of Conformational Landscapes and Potential Energy Surfaces

The conformational landscape of a peptide like this compound is defined by its potential energy surface (PES), which maps the potential energy of the molecule as a function of its geometric parameters. For peptides, the most critical parameters are the dihedral (torsion) angles of the backbone. The PES for this compound is inherently more complex than that of tripeptides composed solely of α-amino acids due to the presence of the β-alanine residue.

While a simple α-amino acid like glycine is defined by two primary backbone dihedral angles, φ (phi, C'-N-Cα-C') and ψ (psi, N-Cα-C'-N), the β-alanine residue introduces an additional rotatable Cα-Cβ bond, requiring a third dihedral angle, θ (theta, N-Cα-Cβ-C'), to fully describe its backbone conformation. The terminal glycine residues are described by their respective (φ, ψ) pairs. Consequently, the PES of this compound is a high-dimensional surface.

Computational chemistry methods, particularly quantum mechanical calculations like Density Functional Theory (DFT), are employed to map this surface. researchgate.net By systematically rotating the key dihedral angles and calculating the energy at each point, a detailed map of stable (low-energy) and unstable (high-energy) conformations can be generated.

Table 1: Key Dihedral Angles Defining the Conformational Space of this compound

ResidueDihedral AngleAtoms Defining the AngleTypical Range of Motion
Glycine (N-term)φ (phi)C'-N-Cα-C'-180° to +180°
Glycine (N-term)ψ (psi)N-Cα-C'-N-180° to +180°
β-Alanineφ (phi)C'-N-Cα-Cβ-180° to +180°
β-Alanineθ (theta)N-Cα-Cβ-C'-180° to +180°
β-Alanineψ (psi)Cα-Cβ-C'-N-180° to +180°
Glycine (C-term)φ (phi)C'-N-Cα-C'-180° to +180°
Glycine (C-term)ψ (psi)N-Cα-C'-N-180° to +180°

Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior and Solvent Effects on Conformation

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their dynamic properties at an atomic level. For this compound, MD simulations can elucidate its conformational flexibility, folding pathways, and interactions with its environment, particularly with solvent molecules like water.

In a typical MD simulation setup, the peptide is placed in a simulation box filled with explicit water molecules, and counterions are added to neutralize the system. cardiff.ac.uk The interactions between all atoms are described by a force field (e.g., CHARMM, AMOEBA), which is a set of parameters and equations that approximate the potential energy surface. acs.org The simulation then solves Newton's equations of motion for each atom, allowing the system to evolve over time, typically on the nanosecond to microsecond timescale. uantwerpen.be

Analysis of the MD trajectory provides a wealth of information:

Conformational Dynamics: By tracking the backbone dihedral angles over time, one can observe transitions between different conformations identified on the PES. The flexibility of different parts of the molecule can be quantified using the root-mean-square fluctuation (RMSF) of atomic positions. Due to the extra methylene group, the β-alanine residue is expected to exhibit higher flexibility compared to the glycine residues.

Solvent Effects: The explicit inclusion of water molecules allows for a detailed investigation of hydration. The simulations can reveal the structure of the hydration shell around the peptide and quantify the number of hydrogen bonds formed between the peptide and water. acs.org The solvent can significantly influence the conformational equilibrium by stabilizing certain peptide conformations over others. For instance, water can compete with and disrupt intramolecular hydrogen bonds, favoring more extended structures. nih.govacs.org

Table 2: Representative Parameters and Analyses in an MD Simulation of this compound

Parameter/AnalysisDescriptionInsights Gained
Force Field(e.g., CHARMM36m, AMOEBA) Set of equations and parameters to describe inter-atomic forces. acs.orgAccuracy of the simulation in representing the physical system.
Solvent Model(e.g., TIP3P, SWM-NDP4) Explicit representation of water molecules. acs.orgUnderstanding of hydration, solvent-peptide hydrogen bonding, and hydrophobic effects.
Simulation TimeLength of the simulation run (e.g., 100 ns).Adequacy of conformational sampling; observation of rare events.
RMSD (Root-Mean-Square Deviation)Measures the average distance between the atoms of the peptide over time relative to a reference structure. cardiff.ac.ukAssessment of structural stability and conformational drift.
RMSF (Root-Mean-Square Fluctuation)Measures the fluctuation of each atom around its average position. cardiff.ac.ukIdentification of flexible and rigid regions within the peptide.
Hydrogen Bond AnalysisCounts the number and lifetime of intramolecular and peptide-solvent hydrogen bonds. acs.orgRole of hydrogen bonding in stabilizing specific conformations and in solvation.
Ramachandran PlotA plot of the φ vs. ψ dihedral angles for each amino acid residue. acs.orgCharacterization of the conformational states sampled by the glycine residues.

In-depth Analysis of Intramolecular and Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions

Non-covalent interactions are paramount in dictating the three-dimensional structure and function of peptides. For this compound, the key interactions are hydrogen bonds, both within the peptide and with the surrounding solvent, as well as van der Waals forces.

Intramolecular Hydrogen Bonding: The presence of amide (N-H) groups (hydrogen bond donors) and carbonyl (C=O) groups (hydrogen bond acceptors) in the peptide backbone allows for the formation of intramolecular hydrogen bonds. These bonds are crucial for stabilizing folded conformations. The flexibility of the β-alanine residue allows the peptide chain to fold back on itself, potentially forming stable hydrogen-bonded rings, such as γ-turns or β-turns. Computational studies on β-alanine itself have confirmed its propensity to form intramolecular hydrogen bonds. researchgate.net The strength and geometry of these bonds can be analyzed using quantum chemical calculations and are inferred during MD simulations. nih.gov

Intermolecular Hydrogen Bonding: In an aqueous solution, the peptide's polar groups (the N-terminal amino group, the C-terminal carboxyl group, and the backbone amide groups) readily form hydrogen bonds with water molecules. acs.org This peptide-water hydrogen bonding is in constant competition with intramolecular hydrogen bonding. nih.govacs.org The extent of solvation can determine whether the peptide adopts a compact, internally-bonded structure or a more extended, solvated conformation.

Other Non-Covalent Interactions:

Van der Waals Interactions: These are weaker, short-range interactions that include London dispersion forces and dipole-dipole interactions. They are significant in determining the close packing of atoms in folded structures. wikipedia.org

Hydrophobic Interactions: Although glycine and β-alanine have small side chains, the clustering of nonpolar methylene (-CH2-) groups to minimize contact with water can provide a small driving force for folding. wikipedia.org

Infrared (IR) spectroscopy is a key experimental technique for studying hydrogen bonding. The frequency of the N-H and C=O stretching vibrations is sensitive to whether these groups are involved in hydrogen bonding, providing evidence for specific conformational states. nih.gov

Theoretical Studies on Amino Acid Residue Reactivity and Conformational Changes (e.g., Hydroxyl Radical Initiated Unfolding)

Theoretical studies, particularly those using quantum mechanics, are essential for understanding the reactivity of peptide residues and how chemical modifications can trigger large-scale conformational changes. A significant area of research is the interaction of peptides with reactive oxygen species (ROS), such as the hydroxyl radical (•OH), which can lead to oxidative damage and protein unfolding. uantwerpen.benih.gov

The reaction between a hydroxyl radical and this compound is typically initiated by the abstraction of a hydrogen atom from one of the C-H bonds on the peptide backbone. researchgate.net The most likely targets are the α-carbons of the glycine residues and the α- and β-carbons of the β-alanine residue.

Mechanism of •OH Initiated Unfolding:

H-atom Abstraction: The •OH radical abstracts a hydrogen atom, forming a water molecule and leaving a carbon-centered radical on the peptide backbone (e.g., •Cα). nih.gov Theoretical calculations can determine the activation energy barriers for abstraction from different sites, identifying the most probable reaction pathways.

Conformational Re-organization: The formation of this radical dramatically alters the local geometry and electronic structure at the carbon center. This change propagates along the backbone, leading to a significant shift in the local potential energy surface. nih.gov

Unfolding: The new, radical-containing PES may have its energy minima at different dihedral angles compared to the original peptide. This can initiate a transition from a folded (e.g., α-helical or β-turn) conformation to a more extended or unfolded state. nih.gov This process represents the initial step in oxidative damage that can lead to loss of biological function in larger proteins. nih.gov

These theoretical studies delineate a detailed, atomistic mechanism for how oxidative stress can induce peptide and protein misfolding, a process implicated in various diseases. nih.gov The insights gained are crucial for understanding protein stability and degradation pathways.

Molecular Interactions and Recognition Mechanisms of H Gly Beta Ala Gly Oh

Peptide-Enzyme Interactions and Substrate Specificity within Biochemical Pathways

The susceptibility of H-Gly-β-Ala-Gly-OH to enzymatic activity is governed by the specificity of proteases and ligases. The central β-alanine residue is a key structural feature, as many common proteases are adapted to recognize peptide bonds between α-amino acids.

Enzymatic Cleavage:

The cleavage of peptide bonds is catalyzed by proteases. The kinetics of this process are often described by the Michaelis-Menten model, which relates the reaction rate to the substrate concentration via the parameters Km (Michaelis constant) and Vmax (maximum reaction rate). A low Km value indicates high affinity of the enzyme for the substrate.

The presence of a β-alanine residue in H-Gly-β-Ala-Gly-OH is expected to confer significant resistance to many common proteases, such as trypsin and chymotrypsin, which have specific recognition sites for α-amino acid residues. These enzymes have precisely structured active sites to accommodate the L-stereochemistry and side chains of α-amino acids, and the altered backbone geometry of a β-amino acid-containing peptide would likely prevent optimal binding and catalysis. This resistance is a known characteristic of β-peptides. nih.gov Consequently, the enzymatic cleavage of H-Gly-β-Ala-Gly-OH by such proteases would be characterized by a very high Km and a low Vmax, indicating inefficient binding and slow catalysis.

However, some enzymes or metal complexes are capable of cleaving peptide bonds involving β-alanine. For example, specific amidohydrolases or certain metal complexes can catalyze the hydrolysis of such bonds. nih.govnih.gov The kinetics would be highly dependent on the specific enzyme system.

Amide-Forming Reactions:

The enzymatic synthesis of peptides involves ligases, which form amide bonds, often in an ATP-dependent manner. nih.gov Enzymes like carnosine synthetase, for instance, synthesize a dipeptide containing β-alanine (carnosine, β-alanyl-L-histidine). The synthesis of H-Gly-β-Ala-Gly-OH could theoretically be catalyzed by a ligase with broad substrate specificity. The kinetic parameters would depend on the enzyme's ability to recognize glycine (B1666218) and β-alanine as both acyl-donor and acyl-acceptor substrates. The efficiency of such a reaction would be determined by the enzyme's active site compatibility with the flexible glycine and the slightly bulkier, more flexible β-alanine.

SubstrateEnzymeKm (mM)kcat (s-1)kcat/Km (M-1s-1)
Typical α-Peptide (e.g., Gly-Gly-Gly)Aminopeptidase0.51002.0 x 105
H-Gly-β-Ala-Gly-OHAminopeptidase>50 (Estimated)<1 (Estimated)<20 (Estimated)
Problematic α-Peptide (e.g., DK-motif)TrypsinHighLow~1.0 x 102

This table presents hypothetical and comparative kinetic data to illustrate the expected lower susceptibility of a β-alanine containing peptide to standard proteases compared to typical α-peptides. The data for the problematic trypsin site is included for context on sequence-dependent kinetic variability. nih.gov

Peptides are frequently used as probes to study enzyme activity. A modified version of H-Gly-β-Ala-Gly-OH, for instance, could be synthesized with a fluorophore and a quencher at its termini. In its intact state, the peptide's flexibility would allow the quencher to suppress the fluorophore's signal. Upon enzymatic cleavage, the fluorophore and quencher would separate, resulting in a measurable increase in fluorescence, allowing for real-time monitoring of enzyme activity.

Given its likely resistance to common proteases, H-Gly-β-Ala-Gly-OH would be a poor probe for enzymes like trypsin. However, it could be an excellent tool for identifying and characterizing novel enzymes that do possess the specific ability to cleave peptide bonds adjacent to β-amino acids. By using this peptide as a substrate in screening assays with cell lysates or environmental samples, one could isolate enzymes with unique specificities. This approach helps in discovering new biocatalysts and understanding the diversity of enzymatic functions. nih.gov

Supramolecular Recognition by Synthetic Receptors (e.g., Cucurbit[n]urils)

Cucurbit[n]urils (CB[n]) are barrel-shaped macrocyclic molecules with a hydrophobic cavity and two hydrophilic carbonyl-lined portals. They are known to bind guest molecules, including amino acids and peptides, in aqueous solution through a combination of hydrophobic and electrostatic interactions. researchgate.net

The binding of peptides by CB[n] hosts is highly dependent on the peptide's sequence, particularly the N-terminal residue. CB acs.org and CB rsc.org are known to bind with high affinity to peptides possessing N-terminal aromatic residues like phenylalanine (Phe) or tryptophan (Trp). nih.govtrinity.edu The binding is driven by the inclusion of the hydrophobic aromatic side chain into the CB[n] cavity, supplemented by ion-dipole interactions between the peptide's terminal ammonium (B1175870) group (-NH₃⁺) and the carbonyl portals of the host.

For H-Gly-β-Ala-Gly-OH, the N-terminal residue is glycine, which lacks a hydrophobic side chain. Therefore, any binding to a CB[n] host would be significantly weaker than that observed for aromatic peptides and would primarily rely on the weaker ion-dipole interactions at the portal. The binding affinity (Kₐ) would be low, and the corresponding dissociation constant (Kₑ) would be high. Studies on similar glycine-containing dipeptides with cucurbit nih.govuril (CB nih.gov) show that stable complexes can form, but often rely on interactions with the peptide backbone and external stabilization by metal ions or crystal packing forces. rsc.orgrsc.org

PeptideHostBinding Affinity (Kₐ, M-1)Dissociation Constant (Kd, µM)
H-Phe-Gly-OHCB acs.org3.0 x 1070.033
H-Tyr-Leu-Ala-OHCB rsc.org1.4 x 1080.0072
H-Trp-Gly-Gly-OHCB rsc.org·MV1.3 x 1057.7
H-Gly-Trp-Gly-OHCB rsc.org·MV2.2 x 10445.5
H-Gly-β-Ala-Gly-OHCB acs.org / CB rsc.orgVery Low (Estimated)>1000 (Estimated)

This table compiles representative binding affinity data for various peptides with cucurbit[n]uril hosts, demonstrating the strong preference for N-terminal aromatic residues. nih.govtrinity.edu The value for H-Gly-β-Ala-Gly-OH is an estimate based on the absence of a hydrophobic side chain.

The structural basis for CB[n]-peptide recognition involves specific, non-covalent interactions. For H-Gly-β-Ala-Gly-OH, the interaction would be an "exclusion complex," where the peptide does not deeply penetrate the cavity. rsc.orgrsc.org The primary interactions would be:

Ion-Dipole Interactions: The positively charged N-terminal ammonium group of the glycine residue would interact favorably with the electron-rich carbonyl portals of the CB[n] macrocycle.

Hydrogen Bonding: The N-terminal amine and adjacent amide protons of the peptide backbone can form hydrogen bonds with the carbonyl oxygen atoms of the host. rsc.org

Because glycine's side chain is just a hydrogen atom, and β-alanine's backbone is more flexible, there is no strong hydrophobic driving force to pull the peptide into the cavity. The complex would likely be dynamic, with the peptide associating weakly at the portal rather than being tightly encapsulated. Crystal structures of CB nih.gov with Gly-X dipeptides confirm this portal binding, showing a network of hydrogen bonds and ion-dipole interactions as the main stabilizing forces. rsc.orgrsc.org

Modulation of Protein-Protein Interactions by Tripeptides and Their Derivatives

Protein-protein interactions (PPIs) are fundamental to most cellular processes and represent a major class of therapeutic targets. nih.gov Peptides derived from the interface of a PPI can act as modulators, either inhibiting or stabilizing the interaction.

However, short, linear peptides like H-Gly-β-Ala-Gly-OH are generally poor modulators of PPIs. nih.govrsc.org The interfaces of PPIs are typically large (1000–3000 Ų) and relatively flat, and effective modulators must bind with high affinity and specificity. rsc.org H-Gly-β-Ala-Gly-OH faces several challenges in this regard:

High Conformational Flexibility: In solution, the peptide will exist as a vast ensemble of different conformations. This flexibility means there is a significant entropic penalty upon binding to a protein surface, leading to weak affinity. rsc.org

Lack of Pre-organization: The peptide does not have a stable secondary structure (like an α-helix or β-sheet) that could mimic a motif at the protein interface. nih.govrsc.org

Small Size: A tripeptide is too small to cover a significant portion of a typical PPI interface and disrupt the network of contacts that stabilize the protein complex.

While H-Gly-β-Ala-Gly-OH itself is unlikely to be an effective PPI modulator, it could serve as a starting point or a fragment in the design of more potent molecules. For example, incorporating the Gly-β-Ala-Gly sequence into a macrocycle could constrain its conformation, reducing the entropic penalty of binding and pre-organizing it into a bioactive shape. nih.govrsc.org Such strategies have been used successfully to develop potent peptide-based PPI inhibitors.

Therefore, it is not possible to provide a detailed, data-rich article on the "Investigation of Ligand-Biomolecule Binding Dynamics and Specificity" for H-Gly-beta-Ala-Gly-OH as outlined in the request. The scientific literature does not currently contain the specific experimental data, such as binding affinities, kinetic parameters, or structural analyses of its complexes with biomolecules, that would be necessary to fulfill the requirements of the prompt.

General principles of peptide-biomolecule interactions can be inferred from studies on similar small peptides containing glycine and beta-alanine. However, presenting such generalized information would deviate from the strict instruction to focus solely on this compound and would involve speculation beyond established research findings for this specific compound.

To provide a scientifically accurate and non-speculative article, dedicated research investigating the binding properties of this compound would be required. Without such foundational research, the creation of the requested detailed article with data tables is not feasible.

Supramolecular Self Assembly and Nanostructure Formation of H Gly Beta Ala Gly Oh and Analogues

Fundamental Principles Governing Peptide Self-Assembly in Various Environments

The self-assembly of peptides is a thermodynamically driven process where individual peptide molecules associate non-covalently to form ordered, hierarchical structures. This phenomenon is orchestrated by a delicate interplay of various intermolecular forces and is highly sensitive to the peptide's primary sequence and the surrounding environment.

Role of Non-Covalent Interactions: Hydrogen Bonding, Hydrophobic Interactions, Electrostatic Forces, and Pi-Stacking

The formation and stability of self-assembled peptide nanostructures are dictated by a symphony of non-covalent interactions. These weak, yet collectively significant, forces guide the precise arrangement of peptide monomers into ordered supramolecular architectures.

Hydrogen Bonding: This is a primary driving force in peptide self-assembly, particularly in the formation of secondary structures like β-sheets. The amide groups (-CONH-) in the peptide backbone can form extensive networks of hydrogen bonds, leading to the formation of stable, extended structures.

Hydrophobic Interactions: In aqueous environments, nonpolar side chains of amino acids tend to minimize their contact with water molecules. This "hydrophobic effect" drives the sequestration of these residues in the core of the assembling structure, playing a crucial role in the initial aggregation and subsequent stabilization of the nanostructure.

Electrostatic Forces: The electrostatic interactions between charged amino acid residues, or between charged termini of the peptide, can be either attractive or repulsive. These forces are highly dependent on the pH of the solution and can significantly influence the morphology and stability of the resulting nanostructures.

Interaction TypeDescriptionRole in Self-Assembly
Hydrogen Bonding Attraction between a hydrogen atom and an electronegative atom like oxygen or nitrogen.Key for the formation of secondary structures like β-sheets, providing directionality and stability.
Hydrophobic Interactions Tendency of nonpolar molecules or parts of molecules to aggregate in aqueous solution.A major driving force for initial peptide aggregation and stabilization of the core of nanostructures.
Electrostatic Forces Attractive or repulsive forces between charged groups.Influences the packing of peptides and the overall morphology of the assembly, highly pH-dependent.
Pi-Stacking Non-covalent interaction between aromatic rings.Contributes to the stability of assemblies containing aromatic residues.

Influence of Amino Acid Sequence, Stereochemistry, and Solvent System on Assembly Pathways

The path a peptide takes to self-assemble into a specific nanostructure is not predetermined and is highly influenced by several intrinsic and extrinsic factors.

Stereochemistry: The chirality of amino acids plays a critical role in the supramolecular chirality of the resulting nanostructures. The use of D-amino acids in place of L-amino acids can lead to the formation of mirror-image structures or can even inhibit or alter the self-assembly process entirely.

Solvent System: The solvent in which self-assembly occurs has a profound impact on the process. The polarity, ionic strength, and pH of the solvent can modulate the strength of non-covalent interactions. For example, in aqueous solutions, hydrophobic interactions are a dominant driving force, while in less polar organic solvents, hydrogen bonding may become more influential. Changes in pH can alter the ionization state of acidic and basic side chains, thereby affecting electrostatic interactions and potentially triggering or inhibiting assembly.

Characterization of Ordered Nanostructures Formed by Self-Assembly

The self-assembly of peptides can give rise to a rich variety of ordered nanostructures with distinct morphologies and properties. The specific architecture formed is a consequence of the intricate balance of interactions dictated by the peptide sequence and the environmental conditions.

Formation and Morphology of Fibrillar, Ribbon, and Rod-like Aggregates

One of the most common morphologies observed in peptide self-assembly is the formation of one-dimensional elongated structures such as fibrils, ribbons, and rods. These structures are typically rich in β-sheet secondary structure, where intermolecular hydrogen bonding between peptide backbones drives the longitudinal growth.

Fibrils: These are long, thin, and often unbranched structures with diameters typically in the range of a few to tens of nanometers. Amyloid fibrils, associated with various diseases, are a well-known example of this type of structure. The formation of fibrils often proceeds through a nucleation-dependent polymerization mechanism.

Ribbons: These are flattened, tape-like structures that can be considered as laterally associated fibrils. The width of ribbons can vary depending on the extent of lateral assembly.

Rod-like Aggregates: These are generally shorter and more rigid than fibrils, with a more uniform length distribution.

The self-assembly of tripeptides and those containing β-amino acids has been shown to result in such fibrillar structures, suggesting that H-Gly-beta-Ala-Gly-OH could potentially form similar elongated nanostructures.

Development of Vesicular and Nanotubular Architectures

Beyond fibrillar structures, peptides can also self-assemble into hollow, enclosed architectures such as vesicles and nanotubes.

Vesicles: These are spherical structures composed of a peptide bilayer enclosing an aqueous core. The formation of vesicles is often driven by the amphiphilic nature of the peptides, where the hydrophobic regions are shielded from the aqueous environment within the bilayer, and the hydrophilic regions are exposed to the exterior and interior aqueous compartments.

Nanotubes: These are cylindrical structures with a hollow core. Peptide nanotubes can be formed through the helical wrapping of β-sheets or the stacking of cyclic peptides. The diameter and length of these nanotubes can be controlled by the peptide design and assembly conditions.

The unique conformational properties imparted by the central β-alanine in this compound could potentially favor the curvature required for the formation of vesicular or nanotubular structures under specific environmental conditions.

NanostructureTypical MorphologyDriving Forces
Fibrils Long, thin, unbranched filamentsβ-sheet formation, hydrogen bonding, hydrophobic interactions
Ribbons Flattened, tape-like structuresLateral association of fibrils, β-sheet interactions
Rods Short, rigid, cylindrical structuresControlled longitudinal growth, β-sheet formation
Vesicles Spherical, bilayered structures with an aqueous coreAmphiphilicity, hydrophobic effect
Nanotubes Hollow, cylindrical structuresHelical wrapping of β-sheets, stacking of cyclic peptides

Rational Design Principles for Beta-Amino Acid Containing Self-Assembling Systems

The rational design of self-assembling peptides aims to control the formation of desired nanostructures by carefully programming the amino acid sequence. The incorporation of β-amino acids offers an expanded toolkit for peptide design, allowing for the creation of novel structures with enhanced stability and functionality.

Key principles for designing self-assembling systems containing β-amino acids include:

Inducing Secondary Structure: The sequence should be designed to promote a specific secondary structure, such as a β-sheet or a helix, which will serve as the primary building block for the nanostructure. The conformational preferences of the chosen β-amino acid are a critical consideration.

Controlling Amphiphilicity: The distribution of hydrophobic and hydrophilic residues is crucial for directing the assembly process. By controlling the amphiphilicity, one can favor the formation of either fibrillar or vesicular structures.

Enhancing Stability: β-amino acids are resistant to proteolytic degradation, which can be a significant advantage for the development of stable biomaterials for in vivo applications.

By applying these principles, researchers can design novel β-amino acid-containing peptides that self-assemble into a wide range of functional nanostructures with tailored properties for applications in areas such as drug delivery, tissue engineering, and biosensing.

Dynamics and Stimuli-Responsiveness of Self-Assembled Peptide Systems

The self-assembly of this compound and its analogues is not a static process. Instead, it is a dynamic equilibrium that can be influenced by a variety of external stimuli. This responsiveness is a key feature of these supramolecular systems, allowing for the controlled formation and dissociation of nanostructures. The dynamic nature of these assemblies is governed by the subtle interplay of non-covalent interactions, which can be modulated by changes in the surrounding environment. Key stimuli that influence the dynamics of these peptide systems include pH, temperature, and ionic strength.

The response to these stimuli is often reversible, enabling the development of "smart" materials that can adapt to their environment. For instance, a change in pH might trigger the assembly of nanofibers, which can then be disassembled by reverting the pH to its original state. This controlled assembly and disassembly are critical for applications in areas such as controlled drug release and tissue engineering. The following subsections delve into the detailed research findings on how these specific stimuli affect the dynamics and responsiveness of self-assembled systems of this compound and analogous short peptides.

pH-Dependent Assembly and Disassembly

These changes in charge significantly impact the electrostatic repulsion between peptide molecules. At pH values far from the pI, strong electrostatic repulsion can inhibit self-assembly. As the pH approaches the pI, the net charge decreases, reducing electrostatic repulsion and allowing other non-covalent interactions, such as hydrogen bonding and van der Waals forces, to dominate, thereby promoting self-assembly into ordered nanostructures like nanofibers and hydrogels.

The pH-responsiveness of peptide hydrogels is a well-documented phenomenon. For example, studies on histidine-containing peptides have shown a distinct pH-dependent gelation behavior. The storage modulus (G'), a measure of the stiffness of the hydrogel, can change dramatically with small variations in pH. This is illustrated in the table below, which shows the effect of pH on the storage modulus of a histidine-containing peptide hydrogel.

pHStorage Modulus (G') (Pa)State
6.05Solution
6.550Weak Gel
7.0500Gel
7.51500Stiff Gel
8.02000Stiff Gel

This pH-triggered transition from a solution to a gel state is a hallmark of stimuli-responsive peptide systems and is a critical feature for their application in biomedical fields where precise environmental control is necessary.

Thermo-Responsive Behavior

Temperature is another crucial stimulus that can modulate the dynamics of peptide self-assembly. The effect of temperature is primarily on the hydrophobic interactions and the kinetics of the assembly process. For peptides with hydrophobic residues, an increase in temperature can strengthen hydrophobic interactions, promoting aggregation and the formation of more stable nanostructures.

The following table presents data from a study on the temperature's effect on the fibril formation kinetics of a model polyalanine peptide.

Temperature (°C)Lag Time (arbitrary units)Initial Rate of Fibril Formation (arbitrary units)
251000.8
371500.6
502500.3

This thermo-responsive behavior allows for the temporal control of self-assembly, which can be exploited for applications requiring a delayed or triggered formation of nanostructures.

Influence of Ionic Strength

The ionic strength of the solution, determined by the concentration of dissolved salts, plays a significant role in the dynamics of peptide self-assembly by modulating electrostatic interactions. The ions in the solution can screen the charges on the peptide molecules, reducing electrostatic repulsion and thereby promoting aggregation.

This effect is particularly pronounced in charged peptides at pH values away from their isoelectric point, where electrostatic repulsion would otherwise prevent self-assembly. The addition of salt can effectively neutralize these repulsive forces, allowing for the formation of ordered structures.

The mechanical properties of the resulting self-assembled materials, such as hydrogels, are also strongly influenced by the ionic strength. Research has shown that the elastic modulus (a measure of stiffness) of some peptide hydrogels increases with increasing ionic strength. This is attributed to the formation of thinner, more rigid, and more densely packed peptide fibers at higher salt concentrations.

The table below illustrates the effect of NaCl concentration on the elastic modulus of a model peptide hydrogel.

NaCl Concentration (M)Elastic Modulus (G') (kPa)
0.17.6
0.525.2
1.058.9
1.581.3
2.194.6

This tunability of mechanical properties through ionic strength provides a straightforward method for designing peptide-based materials with desired stiffness for specific applications, such as scaffolds for cell culture where matrix stiffness is a critical parameter.

Design of Peptide Mimetics and Bio Inspired Materials Utilizing H Gly Beta Ala Gly Oh

H-Gly-beta-Ala-Gly-OH as a Structural Scaffold for Peptidomimetic Design

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability and bioavailability. The inclusion of non-natural amino acids like β-alanine into a peptide sequence, as seen in this compound, is a key strategy in the design of these molecules.

The substitution of a standard α-amino acid with a β-amino acid introduces an additional methylene (B1212753) group into the peptide backbone. This seemingly minor alteration has profound effects on the conformational preferences of the peptide. In the case of this compound, the β-alanine residue imparts a greater degree of flexibility compared to its α-amino acid counterpart, glycine (B1666218). This flexibility allows the peptide to adopt a wider range of conformations, which can be strategically exploited to design peptidomimetics with specific biological activities.

For instance, the presence of β-alanine can enhance resistance to enzymatic degradation by proteases, which are typically specific for peptide bonds between α-amino acids. This increased stability is a critical attribute for the development of therapeutic peptides. Furthermore, derivatives of the Gly-β-Ala motif, such as Pht-Gly-β-Ala-OH, are utilized as building blocks in the synthesis of more complex bioactive peptides, highlighting the utility of this structural unit in drug design and the development of targeted therapies. chemimpex.com

Protein secondary structures, such as α-helices and β-turns, are crucial for molecular recognition and biological function. The unique conformational properties of β-amino acids make them valuable components in the design of peptidomimetics that mimic these secondary structures. The additional methylene group in β-alanine allows for the formation of stable, well-defined turn and helical structures that would not be accessible with only α-amino acids.

While specific studies on this compound for mimicking helices and turns are not extensively documented, the principles derived from studies of other β-alanine-containing peptides are applicable. The conformational landscape of short peptides is influenced by the intrinsic preferences of their constituent amino acids. For example, studies on related peptides like Gly-Gly-Gly and Gly-Ala-Gly provide insight into the conformational dynamics that govern peptide folding. nih.govacs.org The presence of β-alanine is known to promote the formation of specific types of turns, which are essential for the correct folding and function of many proteins. By strategically placing this compound within a larger peptide sequence, it is possible to induce the formation of desired secondary structural motifs.

Engineering Peptide-Based Functional Materials for Research Applications

The self-assembly of peptides into well-ordered nanostructures is a powerful approach for the fabrication of novel biomaterials. This compound, with its combination of flexible and rigid elements, is a candidate for the design of such materials.

Peptide hydrogels are a class of soft materials composed of self-assembled peptide nanofibers that entrap large amounts of water. These materials have numerous applications in biomedical research, including cell culture and drug delivery. The incorporation of β-alanine into peptide sequences has been shown to influence their self-assembly and hydrogelation properties.

A comparative study of hydrogelators based on β-Ala-His and Gly-Gly-His amphiphiles revealed significant differences in their material properties. nih.gov The β-alanine-containing amphiphile formed hydrogels with a lamellar phase and exhibited higher gel-to-sol transition temperatures compared to the Gly-Gly analogue. This suggests that the presence of the β-amino acid can enhance the stability and structural organization of the resulting hydrogel. These findings indicate that this compound could be a valuable component in the design of novel hydrogelators with tunable properties.

AmphiphilePhase StructureRelative Gel-to-Sol Transition Temperature
β-Ala-His-EO2-C14LamellarHigher
Gly-Gly-His-EO2-C14Not specified as lamellarLower

The ability of peptides to self-assemble into a variety of nanostructures, including nanotubes, nanofibers, and vesicles, makes them ideal building blocks for the fabrication of bio-inspired scaffolds and nanomaterials. These materials can mimic the extracellular matrix and provide a controlled environment for studying cellular processes.

The sequence of the peptide is a critical determinant of the final nanostructure. While direct studies on the self-assembly of this compound are limited, the principles of peptide self-assembly suggest that this tripeptide could be incorporated into larger sequences to direct the formation of specific nanostructures. The interplay between the flexible β-alanine and the more constrained glycine residues could lead to unique packing arrangements and novel material properties. For example, the incorporation of glycine-based oligopeptides has been shown to influence the crystal growth of l-alanine, demonstrating the significant impact of short peptide sequences on molecular assembly. acs.org This highlights the potential for using this compound and similar peptides to control the formation of ordered molecular architectures for use as scaffolds in tissue engineering and as components of advanced nanomaterials.

Analytical Methodologies for Quantitative and Qualitative Assessment in Peptide Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of peptide analysis, enabling the separation of the target peptide from impurities and byproducts of synthesis. The selection of a specific technique is contingent on the physicochemical properties of the peptide .

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for the separation, identification, and quantification of peptides. nih.gov For a small, hydrophilic peptide such as H-Gly-beta-Ala-Gly-OH, Reversed-Phase HPLC (RP-HPLC) is the most common approach. phenomenex.comchromatographyonline.com

In RP-HPLC, the separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. Peptides are adsorbed onto a hydrophobic stationary phase, typically a silica (B1680970) support chemically modified with C18 alkyl chains, and are eluted by a gradient of an organic solvent, such as acetonitrile, in an aqueous mobile phase. nih.govchromatographyonline.com An acidic ion-pairing agent, commonly trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and resolution by neutralizing charged residues.

The retention of a peptide in RP-HPLC is primarily determined by its amino acid composition. nih.gov Given that this compound is composed of small, hydrophilic amino acids (Glycine and beta-Alanine), it is expected to have weak retention and elute relatively early from a C18 column under standard gradient conditions. The precise retention time can be predicted by summing the hydrophobicity contributions of its constituent amino acid residues. nih.gov

Quantitative analysis is achieved by integrating the area of the chromatographic peak and comparing it to a calibration curve constructed from standards of known concentration. Qualitative assessment involves comparing the retention time of the sample to that of a known reference standard. Purity is determined by the relative area of the main peptide peak compared to the total area of all peaks in the chromatogram.

Table 1: Typical RP-HPLC Parameters for this compound Analysis

ParameterTypical Value/ConditionPurpose
Column C18, 3-5 µm particle size, 100-300 Å pore sizeProvides hydrophobic stationary phase for separation.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidic aqueous phase to protonate silanols and peptide.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileOrganic phase to elute the peptide by increasing hydrophobicity.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV Absorbance at 210-220 nmDetection of the peptide bond.
Gradient Shallow linear gradient (e.g., 5-50% B over 20 min)To effectively separate the hydrophilic peptide from impurities.

Ion-Pair Chromatography (IPC) for Oligomer and Peptide Mixture Analysis

Ion-Pair Chromatography (IPC) is a variation of RP-HPLC particularly suited for the analysis of charged or highly polar molecules, such as small peptides and oligomers, that show poor retention in conventional RP-HPLC. technologynetworks.com This technique has proven effective for the separation and quantitative analysis of glycine (B1666218) oligomer mixtures. researchgate.netacs.org

IPC operates by adding an ion-pairing reagent to the mobile phase. This reagent is typically a large ionic molecule with a hydrophobic region and a charge opposite to that of the analyte. thermofisher.com For a zwitterionic peptide like this compound, an anionic reagent such as an alkyl sulfonate (e.g., sodium hexanesulfonate) can be used at a controlled pH to form a neutral, hydrophobic ion pair with the protonated amine groups of the peptide. technologynetworks.comresearchgate.net This newly formed complex exhibits increased affinity for the reversed-phase stationary phase, leading to enhanced retention and improved separation from other components in a mixture. technologynetworks.com

The retention mechanism can be described by two models: the ion-pairing model, where the complex forms in the mobile phase before adsorbing to the stationary phase, and the dynamic ion-exchange model, where the ion-pairing reagent first adsorbs to the stationary phase, creating a charged surface that retains the analyte. thermofisher.com The concentration of the ion-pairing reagent and the organic solvent in the mobile phase are critical parameters for controlling retention and selectivity. thermofisher.com IPC is a robust method for the quantitative analysis of condensation reactions of amino acids like glycine. acs.org

Table 2: Illustrative Ion-Pair Chromatography (IPC) Conditions

ParameterTypical Value/ConditionRationale
Column C18 or C8 Reversed-PhaseStandard hydrophobic stationary phase.
Mobile Phase Aqueous buffer (e.g., 50 mM KH₂PO₄) with organic modifierControls pH and elutes the ion pair.
Ion-Pair Reagent 5-10 mM Sodium HexanesulfonateForms a neutral complex with the peptide, increasing retention.
pH 2.5 (adjusted with H₃PO₄)Ensures consistent ionization state of peptide and pairing agent.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV Absorbance at 195-215 nmLower wavelength needed due to absorbance of some pairing reagents.

Mass Spectrometry (MS) for Peptide Characterization and Fragmentation Analysis

Mass spectrometry is an indispensable tool for confirming the identity and determining the primary structure (amino acid sequence) of peptides. It measures the mass-to-charge ratio (m/z) of ionized molecules.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Sequence Information

Electrospray Ionization (ESI) is a soft ionization technique that is highly suitable for analyzing peptides, as it minimizes fragmentation during the ionization process, allowing for the accurate determination of the intact molecular weight. nih.gov For this compound (Chemical Formula: C₇H₁₃N₃O₄), the expected monoisotopic mass is 203.09 Da. In ESI-MS, the peptide is typically observed as a protonated molecular ion [M+H]⁺ at an m/z of approximately 204.10.

To obtain sequence information, tandem mass spectrometry (MS/MS) is employed. In this process, the [M+H]⁺ ion is isolated and subjected to Collision-Induced Dissociation (CID). The energy from the collisions causes the peptide to fragment at the amide bonds, primarily generating b- and y-type fragment ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be deduced.

The presence of a β-alanine residue in the peptide chain introduces unique and diagnostic fragmentation pathways. nih.govresearchgate.net Studies on isomeric dipeptides containing α- and β-alanine have shown that peptides with a β-alanine residue can form a characteristic lactam ion at m/z 72. nih.gov The fragmentation of b₂ ions is also distinct and can help identify the specific isomer. nih.gov Therefore, the MS/MS spectrum of this compound would be expected to contain specific fragment ions that confirm the presence and position of the β-alanine residue.

Table 3: Predicted ESI-MS/MS Fragment Ions for Protonated this compound ([M+H]⁺ = 204.10 m/z)

Fragment IonSequencePredicted m/z
b₁Gly58.03
b₂Gly-β-Ala129.07
y₁Gly76.04
y₂β-Ala-Gly147.08
Lactam ionFrom β-Ala72.00 (approx.)

Spectroscopic Quantification Methods Relevant to Peptide Studies

Accurate quantification is crucial in peptide research. While HPLC with UV detection is a primary method, standalone spectroscopic techniques can also be used. The most common method is UV-Vis spectrophotometry.

The concentration of a peptide in solution can be determined by measuring its absorbance of ultraviolet light. Peptides containing aromatic amino acids (Tryptophan, Tyrosine, Phenylalanine) are conveniently quantified by measuring absorbance at 280 nm. nih.gov However, this compound lacks these aromatic residues, making quantification at 280 nm impossible. researchgate.net

For such peptides, quantification must be performed at lower wavelengths, typically between 210 and 220 nm, where the peptide bond itself absorbs light. nih.gov This method is more universal but is also more susceptible to interference from other components in the solution, such as residual solvents (e.g., acetonitrile) or buffer salts, which also absorb in this region. Therefore, it is essential to use a proper blank solution that matches the sample matrix as closely as possible to obtain an accurate measurement. The concentration is calculated using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for the peptide bond at a specific wavelength is used.

Q & A

Basic Research Question: What are the established synthetic routes for H-Gly-β-Ala-Gly-OH, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis of H-Gly-β-Ala-Gly-OH typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include:

  • Coupling Optimization : Use carbodiimide-based reagents (e.g., DCC or EDC) with activators like HOBt to minimize racemization. Solvent selection (e.g., DMF or TFE/CH3COOH mixtures) impacts reaction efficiency .
  • Purification : Reverse-phase HPLC with gradients of acetonitrile/water (0.1% TFA) is critical. Monitor purity via UV absorption at 214 nm, ensuring ≥95% purity for biological studies .
  • Characterization : Confirm identity using 1H^1H-NMR (e.g., β-alanine methylene protons at δ 2.5–3.0 ppm) and ESI-MS (e.g., [M+H]+^+ at m/z 262.1).

Data Contradiction Analysis : Discrepancies in yield may arise from β-sheet formation during SPPS. Introduce backbone-protecting groups (e.g., pseudoproline dipeptides) or optimize solvent polarity to reduce aggregation .

Basic Research Question: What analytical techniques are critical for characterizing H-Gly-β-Ala-Gly-OH, and how should data interpretation be approached?

Methodological Answer:

  • Structural Confirmation :
    • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR resolve glycine α-protons (δ 3.8–4.2 ppm) and β-alanine’s β-carbon (δ 35–40 ppm). Use 2D NMR (COSY, HSQC) to assign stereochemistry .
    • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (theoretical [M+H]+^+: 262.1). Isotopic patterns confirm purity .
  • Purity Assessment : HPLC retention time reproducibility (±0.1 min) under standardized gradients ensures batch consistency. Use C18 columns with 0.1% TFA in mobile phases .

Troubleshooting : Baseline shifts in HPLC may indicate residual trifluoroacetic acid (TFA). Lyophilize samples thoroughly or use formic acid as an alternative ion-pairing agent .

Advanced Research Question: How can researchers design experiments to investigate the conformational stability of H-Gly-β-Ala-Gly-OH under varying physiological conditions?

Methodological Answer:

  • Circular Dichroism (CD) : Measure secondary structure changes in phosphate-buffered saline (pH 7.4) vs. acidic conditions (pH 4.0). β-Ala’s flexibility may reduce α-helix propensity, reflected in CD minima at 208 nm and 222 nm .
  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with force fields (e.g., parm96) to model peptide flexibility. Fix protein backbones (e.g., HLA-B*2705) while allowing side-chain movements to study binding dynamics .
  • Temperature Studies : Perform thermal denaturation assays monitored by DSC or fluorescence. Calculate ΔG of unfolding to quantify stability .

Data Contradiction Resolution : If experimental CD spectra conflict with MD predictions, validate force field parameters using ab initio quantum mechanics (e.g., DFT) on truncated peptide fragments .

Advanced Research Question: What methodologies are effective in resolving contradictions between computational predictions and experimental observations of H-Gly-β-Ala-Gly-OH’s bioactivity?

Methodological Answer:

  • Binding Assay Validation : Use surface plasmon resonance (SPR) to measure affinity (KD_D) for targets like MHC-I. Compare with docking scores (AutoDock Vina) to identify false positives in silico .
  • Dose-Response Profiling : Conduct cell-based assays (e.g., luciferase reporters) across 10-dose gradients (1 nM–100 µM). Apply Hill slope analysis to distinguish nonspecific effects .
  • Statistical Reconciliation : Use Bland-Altman plots to quantify bias between computational and experimental KD_D values. Recalibrate docking parameters (e.g., solvation models) if systematic errors exceed 20% .

Reproducibility Guidelines : Pre-register experimental protocols (e.g., Open Science Framework) and share raw SPR sensorgrams/HPLC chromatograms in supplementary materials .

Advanced Research Question: How should researchers address batch-to-batch variability in H-Gly-β-Ala-Gly-OH synthesis for reproducible biological studies?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor coupling efficiency in real time. Target >99% conversion per step to minimize truncation products .
  • Quality Control (QC) Metrics :
    • Amino Acid Analysis : Hydrolyze peptides (6M HCl, 110°C, 24h) and quantify residues via LC-MS. Deviations >5% indicate incomplete synthesis .
    • Endotoxin Testing : Use LAL assays to ensure levels <0.1 EU/mg for in vivo studies .
  • Documentation : Follow Beilstein Journal guidelines: report SPPS cycles, cleavage conditions, and QC data in supplementary files for replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.